Cirsimarine

Vue d'ensemble

Description

La cirsimarine est un flavonoïde glycosidique naturel que l’on trouve dans diverses espèces végétales, notamment le Cirsium japonicum et le Microtea debilis . Elle est connue pour ses puissantes propriétés antilipogéniques et antioxydantes, ce qui en fait un sujet d’intérêt dans la recherche scientifique .

Applications De Recherche Scientifique

Cirsimarin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

Biology: Investigated for its role in cellular processes, such as lipogenesis and lipolysis.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mécanisme D'action

La cirsimarine exerce ses effets par le biais de multiples mécanismes. Elle agit comme un antagoniste au niveau du récepteur de l’adénosine A1, inhibant la lipogenèse et favorisant la lipolyse dans les adipocytes . De plus, la this compound inhibe la phosphodiestérase, ce qui conduit à des niveaux accrus d’AMP cyclique, ce qui renforce encore son activité antilipogénique . Ces actions contribuent à son potentiel comme agent thérapeutique pour l’obésité et les troubles métaboliques associés .

Analyse Biochimique

Biochemical Properties

Cirsimarin interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert a strong antilipogenic effect, decreasing adipose tissue deposition in mice . This effect is achieved through the inhibition of lipogenic activity in isolated adipocytes . The inhibitory concentration 50% of Cirsimarin on lipogenic activity in isolated adipocytes was found to be 1.28±0.04 mM .

Cellular Effects

Cirsimarin has significant effects on various types of cells and cellular processes. It decreases fat deposition in mice intra-abdominal adipose tissue . This decrease in intra-abdominal white adipose tissue (WAT) accretion is due to a decrease in adipose cell diameter, resulting in a decrease in adipose cell volume . Cirsimarin also shows a strong antilipogenic activity, which may be the critical aspect of its effects on fat accretion in mice .

Molecular Mechanism

Cirsimarin exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of Janus kinase (JAK)/signal transducer and activator of transcriptions (STATs) and p38 mitogen-activated protein kinase (MAPK), and nuclear translocation of interferon regulatory factor (IRF)-3 . These interactions suggest that Cirsimarin may act as a promising therapeutic against inflammatory diseases by suppressing the JAK/STAT and IRF-3 signaling pathway .

Temporal Effects in Laboratory Settings

The effects of Cirsimarin change over time in laboratory settings. The extraction efficiency of Cirsimarin from Cirsium japonicum var. maackii was found to be influenced by sample material ratio, solvent concentration, extraction time, solid-to-solvent ratio, and number of extractions .

Dosage Effects in Animal Models

In animal models, the effects of Cirsimarin vary with different dosages. Mice treated with 25 or 50 mg kg–1 per day Cirsimarin showed a decrease in retroperitoneal and epididymal fat pad weights compared with controls . This suggests that Cirsimarin could be a potential candidate for the treatment of obesity .

Metabolic Pathways

Cirsimarin is involved in various metabolic pathways. It has been shown to inhibit the binding of [3 H]5′-N-ethylcarboxamidoadenosine ([3 H]NECA) to adenosine-A 2 receptors in rat striatum . This suggests that Cirsimarin may play a role in adenosine metabolism .

Transport and Distribution

After oral administration of Cirsimarin, the compound could not be detected in either plasma or urine, but the presence of cirsimaritin was established . This suggests that Cirsimarin may be metabolized into cirsimaritin in the body .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La cirsimarine peut être extraite de sources végétales en utilisant des méthodes d’extraction optimisées. Par exemple, l’extraction du Cirsium japonicum implique l’utilisation d’éthanol à 70 % comme solvant, avec un temps d’extraction de 4 heures et un rapport solide/solvant de 1:20 . Le processus est conçu pour maximiser le rendement de la this compound ainsi que d’autres flavonoïdes comme l’hispiduline et la cirsimaritine .

Méthodes de production industrielle

La production industrielle de la this compound implique généralement une extraction à grande échelle à partir de matières végétales. Le processus comprend la récolte de la plante, le séchage et la mouture de la matière végétale, suivis d’une extraction par solvant. L’extrait est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La cirsimarine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents produits, selon les conditions et les réactifs utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant ainsi son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound dépendent des conditions réactionnelles spécifiques. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés alcooliques .

Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

La cirsimarine est structurellement similaire à d’autres flavonoïdes tels que :

Cirsimaritine : Un autre flavonoïde glycosidique aux activités biologiques similaires.

Hispiduline : Connue pour ses propriétés anticancéreuses et hépatoprotectrices.

Cirsitakaoside : Partage des similitudes structurelles et présente des effets biologiques comparables.

Unicité

La combinaison unique de propriétés antilipogéniques, antioxydantes et anti-inflammatoires de la this compound la distingue des autres flavonoïdes. Sa capacité à agir sur plusieurs cibles moléculaires, notamment les récepteurs de l’adénosine et la phosphodiestérase, renforce son potentiel comme agent thérapeutique multifonctionnel .

Propriétés

IUPAC Name |

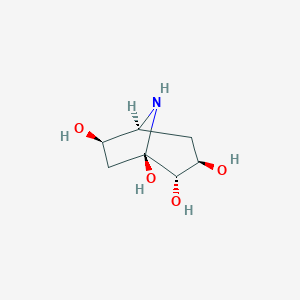

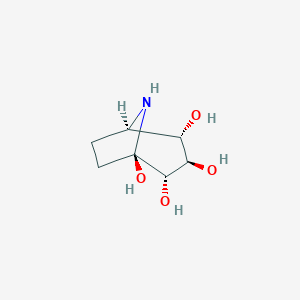

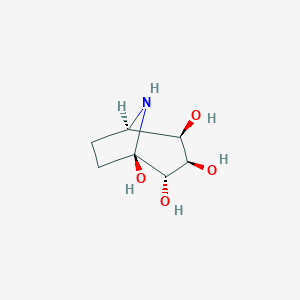

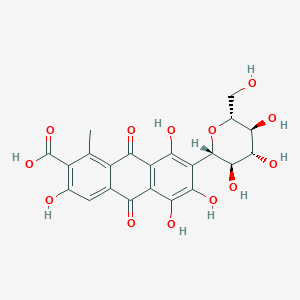

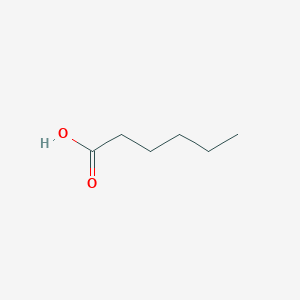

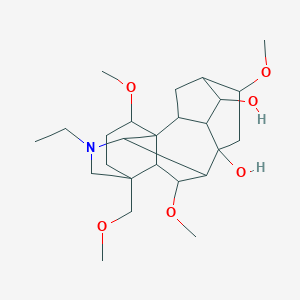

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJLKUBHXTIGH-FZFRBNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926633 | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-19-4 | |

| Record name | Cirsimarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cirsimarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.